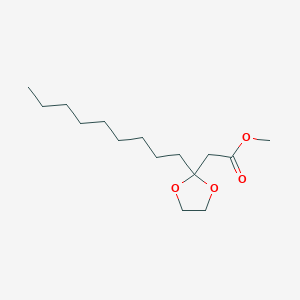
1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester: is a chemical compound with the molecular formula C9H16O4. It is also known by other names such as ethyl 2-methyl-1,3-dioxolane-2-acetate and fructone . This colorless liquid has a strong, fruity, apple-like odor and is commonly used in perfumery and flavoring.
Preparation Methods
Synthesis Routes:: The compound can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction proceeds as follows:
Ethyl acetoacetate+Ethylene glycol→1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactivity:: 1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester can undergo various reactions, including:
Acid-catalyzed hydrolysis: Cleavage of the dioxolane ring to yield the corresponding carboxylic acid.
Esterification: Formation of esters with other alcohols.
Oxidation: Conversion of the methyl group to a carboxylic acid group.
- Acid-catalyzed hydrolysis: Strong acids (e.g., sulfuric acid).
- Esterification: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
- Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while esterification produces various esters.
Scientific Research Applications
1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester finds applications in:
Perfumery: Due to its fruity odor, it is used as a fragrance component.
Flavoring: Adds apple-like notes to food and beverages.
Pharmaceuticals: As an intermediate in drug synthesis.
Mechanism of Action
The exact mechanism of action remains context-dependent, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
While 1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester is unique due to its specific alkyl side chain, similar compounds include:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: (fructone) .
Ethyl acetoacetate ethylene ketal: (a related acetal) .
Remember that this compound’s applications extend beyond its chemical structure, impacting various fields
Properties
CAS No. |
109873-29-2 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
methyl 2-(2-nonyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C15H28O4/c1-3-4-5-6-7-8-9-10-15(13-14(16)17-2)18-11-12-19-15/h3-13H2,1-2H3 |
InChI Key |
JOZDBELKKDLIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCCO1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)

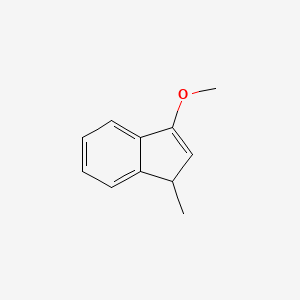
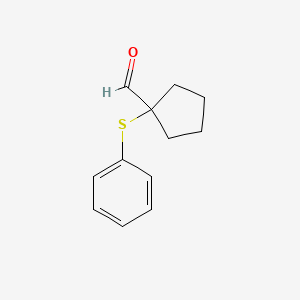
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
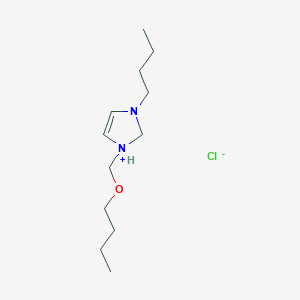
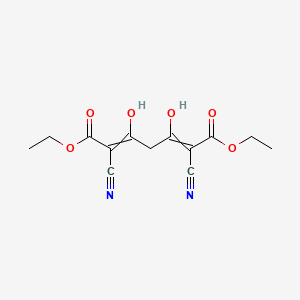
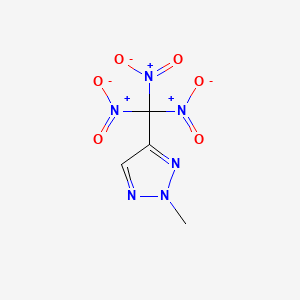
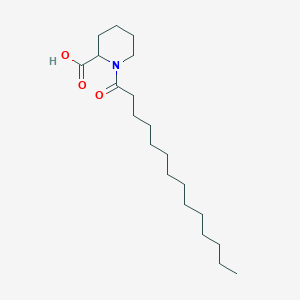
silane](/img/structure/B14312892.png)
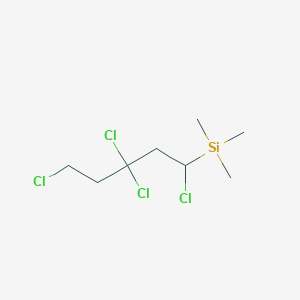
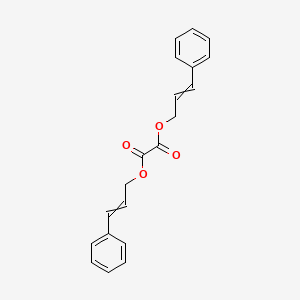
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
